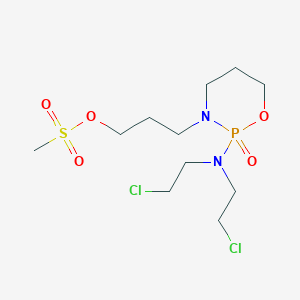
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide is a complex chemical compound with significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide typically involves the reaction of 2-chloroethylamine with a phosphorus-containing precursor under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the oxazaphosphorine ring. The final product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, advanced purification methods, including distillation and filtration, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing species.
Substitution: The compound can undergo substitution reactions where the chloroethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-1,3,2-Oxazaphosphorine-3(4H)-acetamide: Another phosphorus-containing compound with similar structural features.
2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol: A related compound with an ethanol group instead of a propanol group.
Uniqueness
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Properties
CAS No. |
37752-28-6 |
|---|---|
Molecular Formula |
C11H23Cl2N2O5PS |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]propyl methanesulfonate |
InChI |
InChI=1S/C11H23Cl2N2O5PS/c1-22(17,18)20-11-3-7-14-6-2-10-19-21(14,16)15(8-4-12)9-5-13/h2-11H2,1H3 |
InChI Key |
BUMJLYRPNLZBCW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCN1CCCOP1(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















